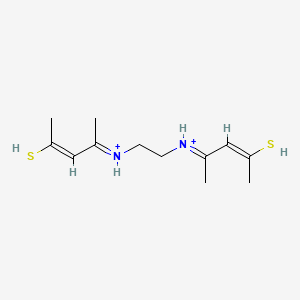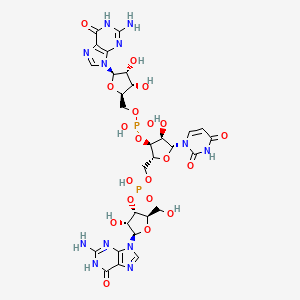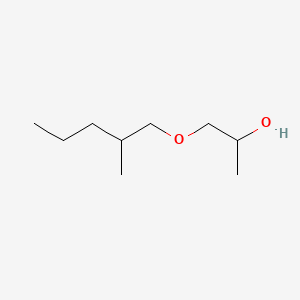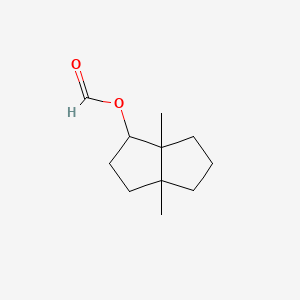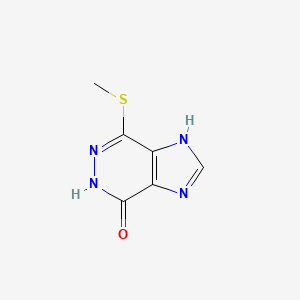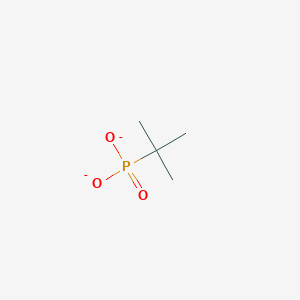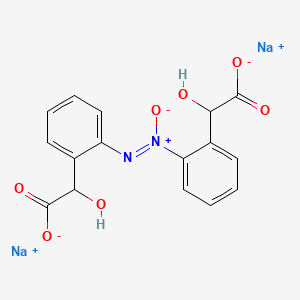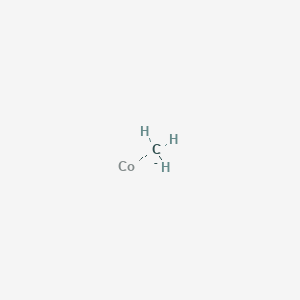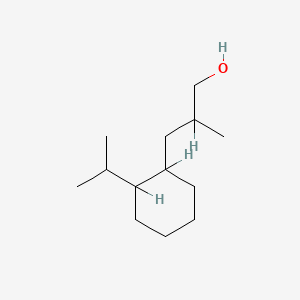
Sodium 3-chlorosulphanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-chlorosulphanilate, also known as sodium 4-amino-3-chloro-benzenesulfonate, is a chemical compound with the molecular formula C6H5ClNNaO3S and a molecular weight of 229.6166 g/mol . This compound is characterized by the presence of a sulfonate group, an amino group, and a chlorine atom attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-chlorosulphanilate typically involves the sulfonation of 3-chloroaniline followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where 3-chloroaniline is reacted with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction mixture is then purified through crystallization and filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-chlorosulphanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium 3-chlorosulphanilate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 3-chlorosulphanilate involves its interaction with specific molecular targets and pathways. The sulfonate group allows it to act as a surfactant, reducing surface tension and enhancing solubility. The amino group can participate in hydrogen bonding and other interactions, making it useful in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: An anionic agent used in the preparation of negatively charged probe particles.
Sodium 4-amino-3-chloro-benzenesulfonate: Another name for sodium 3-chlorosulphanilate, highlighting its structural similarity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
84000-87-3 |
|---|---|
Molekularformel |
C6H5ClNNaO3S |
Molekulargewicht |
229.62 g/mol |
IUPAC-Name |
sodium;4-amino-3-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
PBOKCLUAFLDYTP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


